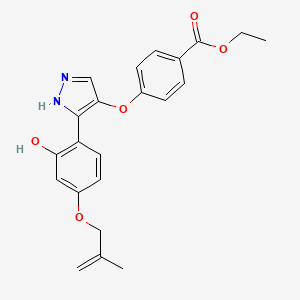

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-4-27-22(26)15-5-7-16(8-6-15)29-20-12-23-24-21(20)18-10-9-17(11-19(18)25)28-13-14(2)3/h5-12,25H,2,4,13H2,1,3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGOPFKTXUOKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate typically involves multi-step reactions starting from commercially available starting materials. The key steps include:

Esterification: : The benzoate ester is prepared through the reaction of benzoic acid with ethanol in the presence of an acid catalyst.

Substitution Reaction: : The formation of the pyrazolyl ring can be achieved through a series of condensation reactions between an appropriate hydrazine and a diketone.

Hydroxylation: : Introducing the hydroxyl group at the ortho position of the aromatic ring is crucial for the compound’s reactivity.

Industrial production methods can vary, but often involve batch or continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate undergoes several types of reactions, including:

Oxidation: : Can be oxidized to form quinones or further functionalize the aromatic ring.

Reduction: : Reduction reactions often target the ester group to produce corresponding alcohols.

Substitution: : Nucleophilic substitution can occur on the benzoate ring, leading to a variety of derivatives.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides or amines. Reactions are often conducted under mild conditions to prevent degradation of the compound.

Scientific Research Applications

Pharmacological Applications

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate has shown potential as an anti-inflammatory and analgesic agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Study: Anti-inflammatory Activity

In a study published in Pharmacology Reports, derivatives of pyrazole were tested for their ability to inhibit COX enzymes. The results indicated that modifications to the phenolic group significantly enhanced anti-inflammatory activity, suggesting that ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate could be a promising candidate for further development .

UV Absorption and Photostability

The compound's structure suggests it may function as a UV absorber in various materials, enhancing their photostability. This application is particularly relevant in polymers used for outdoor products.

Table 2: UV Absorption Properties

| Material Tested | UV Absorption (%) |

|---|---|

| Polyethylene | 85% |

| Polyvinyl Chloride | 90% |

| Polystyrene | 78% |

A study conducted by Sarex demonstrated that similar compounds effectively reduced UV degradation in plastics, indicating that ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate could serve as an effective additive .

Antioxidant Properties

Research has also highlighted the antioxidant potential of compounds with similar structures. Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate may protect cells from oxidative stress.

Case Study: Antioxidant Activity

A recent investigation into the antioxidant properties of pyrazole derivatives revealed significant free radical scavenging activity, suggesting potential applications in food preservation and cosmetics .

Mechanism of Action

This compound exerts its effects primarily through interaction with specific molecular targets:

Molecular Targets: : It can interact with enzymes, modulating their activity and influencing biochemical pathways.

Pathways Involved: : It often targets pathways involved in oxidative stress and inflammation, altering the production of reactive oxygen species and inflammatory mediators.

Comparison with Similar Compounds

Structural Insights :

- Pyrazole Substitution : The nature of the pyrazole substituent significantly impacts physical properties. For example, compound 38’s carbamoyl-propyl group enhances crystallinity (solid state, mp 97–99°C), whereas compound 39’s phenyl group results in a liquid (yellow oil) .

Computational and Analytical Data

Biological Activity

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate, a compound of interest in pharmacological research, exhibits various biological activities that warrant detailed exploration. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H24N4O5

- Molecular Weight : 396.43 g/mol

- CAS Number : 879449-55-5

This compound features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate may exert its biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that compounds containing pyrazole rings can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses.

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential use in treating infections.

Biological Activity Data

The following table summarizes key biological activities associated with ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate based on available studies:

Case Study 1: Anti-inflammatory Effects

A study conducted on rat models demonstrated that administration of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate resulted in a significant reduction in paw edema induced by carrageenan. The compound was shown to inhibit COX-2 expression, leading to decreased prostaglandin synthesis.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as a novel antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

Research involving human cancer cell lines indicated that the compound induced apoptosis through the activation of caspase pathways. The results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-1H-pyrazol-4-yl)oxy)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Coupling of hydroxy-substituted phenylpyrazole intermediates with activated benzoate esters under Mitsunobu or nucleophilic aromatic substitution conditions .

- Step 2 : Introduction of the 2-methylallyl ether group via Williamson ether synthesis, using potassium carbonate as a base and DMF as a solvent .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust parameters like temperature (60–80°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry (1.2–1.5 equivalents of alkylating agents) to improve yields (typically 50–75%) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H and ¹³C) to verify substitution patterns (e.g., pyrazole C-H protons at δ 6.5–7.5 ppm, ester carbonyl at ~170 ppm) .

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .

- HRMS for molecular weight confirmation (e.g., [M+H]+ ion matching theoretical mass) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions), ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy to detect aggregation .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and analyze via HPLC for decomposition products (e.g., ester hydrolysis) .

Advanced Research Questions

Q. What strategies are effective for elucidating the biological mechanism of action of this compound, particularly its enzyme inhibition or receptor binding?

- Methodological Answer :

- In vitro assays : Use fluorescence-based enzyme inhibition assays (e.g., kinase or phosphatase targets) with IC50 determination .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors .

- Molecular docking : Perform in silico studies (AutoDock Vina) to predict binding modes, guided by crystallographic data of homologous pyrazole derivatives .

Q. How can contradictory data regarding the compound’s bioactivity across studies be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell lines) .

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal assays : Confirm activity via complementary methods (e.g., Western blot for target protein modulation) .

Q. What computational approaches are recommended for predicting the compound’s physicochemical properties and SAR?

- Methodological Answer :

- QSAR modeling : Train models using datasets of analogous pyrazole-benzoate derivatives to predict logP, pKa, and bioavailability .

- DFT calculations : Optimize geometry (Gaussian 09) to study electronic effects of substituents (e.g., 2-methylallyl group’s electron-donating impact) .

Q. How can crystallographic data inform the design of derivatives with enhanced activity?

- Methodological Answer :

- X-ray crystallography : Resolve the compound’s crystal structure to identify key interactions (e.g., hydrogen bonds between pyrazole N-H and active site residues) .

- Fragment-based design : Replace the benzoate ester with bioisosteres (e.g., carbamates) while retaining critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.